2-(Pyridin-4-yl)piperazine dihydrochloride

Description

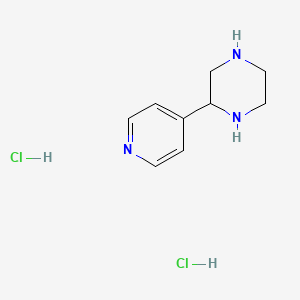

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-4-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11-12H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBPAPKLJSBNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the 2-(Pyridin-4-yl)piperazine (B3213395) Core

Traditional synthetic strategies provide robust and well-documented pathways to 2-substituted piperazines. These methods often involve the cyclization of carefully designed linear precursors.

The most direct methods for synthesizing 2-substituted piperazines involve the construction of the heterocyclic ring from acyclic precursors. A common and effective strategy is the double reductive amination of a 1,2-dicarbonyl compound or its equivalent with a primary amine, or the reaction of a 1,2-diamine with a precursor that provides the remaining two carbon atoms of the ring.

A highly relevant approach starts with pyridine-4-carboxaldehyde and a protected ethylenediamine (B42938) derivative. The process typically involves the initial formation of an imine, followed by a second intramolecular imine formation and subsequent reduction of the resulting cyclic di-imine or enamine (a dihydropyrazine) to afford the piperazine (B1678402) ring. This can often be accomplished in a one-pot procedure. nih.gov

Key steps in a representative reductive amination cyclization:

Condensation of pyridine-4-carboxaldehyde with a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) to form an imine.

Deprotection of the second amino group.

Intramolecular cyclization to form a tetrahydropyrazine (B3061110) intermediate.

Reduction of the cyclic intermediate using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield the final piperazine product.

A visible-light-promoted decarboxylative annulation protocol, known as the CarboxyLic Amine Protocol (CLAP), also provides a pathway to 2-aryl and 2-heteroaryl piperazines from aldehydes. organic-chemistry.orgmdpi.com This method utilizes a glycine-derived diamine and an iridium-based photoredox catalyst. organic-chemistry.orgmdpi.com

| Entry | Aldehyde Precursor | Diamine Precursor | Reducing Agent / Catalyst | Conditions | Product | Yield |

| 1 | Pyridine-4-carboxaldehyde | N-Boc-ethylenediamine | 1. TFA for deprotection 2. NaBH(OAc)₃ | DCE, rt | N-Boc-2-(pyridin-4-yl)piperazine | Moderate |

| 2 | Pyridine-4-carboxaldehyde | Glycine-based diamine | [Ir(ppy)₂(dtbpy)]PF₆, 4CzIPN | Blue LED, rt | 2-(Pyridin-4-yl)piperazine | Good |

Table 1: Representative Cyclization Conditions for 2-Substituted Piperazine Synthesis. Data is illustrative of common methodologies.

Condensation reactions are fundamental to the formation of the piperazine ring from acyclic precursors. The key transformation involves the reaction between carbonyl groups and amine groups to form imines (Schiff bases), which are crucial intermediates in the cyclization process.

While palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern synthesis for creating N-aryl piperazines, their application to form C-aryl piperazines is less direct. A direct coupling would require a pre-functionalized piperazine at the C2 position. A more common strategy involves using palladium catalysis to facilitate the key cyclization step.

For instance, a Wacker-type aerobic oxidative cyclization can be used to synthesize six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org This approach would involve an acyclic amino-alkene precursor, where the palladium catalyst promotes the intramolecular nucleophilic attack of the nitrogen onto the palladium-activated alkene, followed by oxidative cleavage to form the heterocyclic ring. organic-chemistry.org Another approach is the intramolecular hydroamination of an amino-alkene, which can also be catalyzed by palladium complexes to form the piperazine ring diastereoselectively. organic-chemistry.org

Copper-catalyzed reactions, particularly the Ullmann condensation, have historically been used for the formation of carbon-nitrogen bonds, representing an alternative to palladium-catalyzed methods. Similar to palladium catalysis, the primary application of copper catalysis in this area is for N-arylation to produce 1-arylpiperazines. Its use for the direct formation of a C2-pyridyl bond on a piperazine ring is not a standard method. A hypothetical route could involve the copper-catalyzed coupling of a pyridine (B92270) organometallic reagent to a suitably activated C2 position on a piperazine derivative, but such methods are not widely established.

Aromatic nucleophilic substitution (SNAr) is a powerful tool for attaching nucleophiles to electron-deficient aromatic rings, such as pyridine activated by a leaving group at the 4-position (e.g., 4-chloropyridine). While direct SNAr of piperazine on 4-chloropyridine (B1293800) yields the N-substituted 1-(pyridin-4-yl)piperazine, this strategy can be adapted to synthesize the C2-substituted isomer by building a precursor that subsequently cyclizes.

A plausible multi-step SNAr-based route:

SNAr Reaction: 4-Chloropyridine is reacted with a bifunctional nucleophile like ethanolamine. The amino group displaces the chloride to form N-(pyridin-4-yl)ethanolamine.

Functional Group Transformation: The hydroxyl group of the intermediate is converted into a better leaving group (e.g., a tosylate or mesylate) or is oxidized to an aldehyde.

Introduction of the Second Nitrogen: The modified intermediate is then reacted with a second amine precursor (e.g., ammonia (B1221849) or a protected amine) which displaces the leaving group or forms an imine with the aldehyde.

Cyclization: The resulting diamine precursor undergoes intramolecular cyclization to form the 2-(pyridin-4-yl)piperazine ring.

Novel Synthetic Approaches and Route Optimization

Recent advances in synthetic methodology have provided new and often more efficient routes to C-substituted piperazines, focusing on C-H functionalization and photoredox catalysis. mdpi.com

Direct C-H Functionalization: One of the most innovative approaches involves the direct functionalization of a C-H bond at the α-position of a protected piperazine.

Photoredox C-H Heteroarylation: This method allows for the direct coupling of N-Boc piperazine with electron-deficient heteroarenes. mdpi.com Using an iridium-based photoredox catalyst, an α-amino radical is generated from N-Boc piperazine, which can then add to a protonated heteroaromatic ring, such as pyridine, to form the C2-substituted product. mdpi.com

Direct α-Lithiation: The C2 protons of N-Boc piperazine can be removed using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like (-)-sparteine (B7772259) (for asymmetric synthesis). mdpi.comresearchgate.net The resulting α-lithiated species can be trapped with various electrophiles. While direct quenching with a pyridine-based electrophile is conceivable, this method provides a powerful tool for creating functionalized C2-piperazine precursors. mdpi.comresearchgate.net

Reagent-Based Convergent Synthesis: Specialized reagents have been developed to facilitate the one-step synthesis of 2-substituted piperazines from aldehydes.

SnAP and SLAP Reagents: The Stannyl Amine Protocol (SnAP) and the newer Silicon Amine Protocol (SLAP) utilize tin or silicon-based reagents that act as synthetic equivalents of an N-protected aminoacetaldehyde enolate. mdpi.com These reagents react with aldehydes, such as pyridine-4-carboxaldehyde, in the presence of a catalyst to directly form the corresponding N-protected 2-substituted piperazine in a convergent manner. mdpi.com

| Method | Key Reagent/Catalyst | Precursors | Key Feature |

| Photoredox C-H Heteroarylation | Ir(ppy)₂(dtbbpy)PF₆ | N-Boc piperazine, Pyridine | Direct functionalization of an existing piperazine ring. |

| Direct α-Lithiation | s-BuLi / (-)-sparteine | N-Boc piperazine, Electrophile | Generates a C2-nucleophile for reaction with electrophiles. |

| SLAP Protocol | Silicon Amine Reagent | Pyridine-4-carboxaldehyde | Convergent one-step synthesis from an aldehyde. |

Table 2: Comparison of Novel Synthetic Approaches.

These modern techniques offer significant advantages over traditional multi-step cyclization procedures, often providing higher efficiency, milder reaction conditions, and access to a broader range of structurally diverse molecules.

Scalable Synthesis Processes for Related Piperazine Derivatives

The development of scalable synthetic routes is crucial for the practical application of piperazine derivatives. Research has focused on creating efficient, high-yield processes that can be implemented on a large scale.

One notable approach is the rapid and stereoselective assembly of multifunctional piperazines through a [3+3] coupling of azomethine ylides, a process enabled by a combination of visible-light irradiation and aluminum organometallics. nih.gov This method allows for the one-step synthesis of densely functionalized piperazines from readily available imine starting materials with complete stereoselectivity. nih.gov

Another scalable strategy begins with α-amino acids to produce orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps. rsc.org The key step in this sequence is an aza-Michael addition between a protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology has been validated on a multigram scale, demonstrating its practicality for larger-scale production. rsc.org

Table 1: Overview of Scalable Synthesis Strategies for Piperazine Derivatives

| Starting Materials | Key Transformation | Features | Reference |

|---|---|---|---|

| Imines (from aldehydes and amines) | [3+3] Cycloaddition of azomethine ylides | One-step, stereoselective, visible-light promoted | nih.gov |

| α-Amino acids | Aza-Michael addition | Four steps, produces enantiomerically pure, orthogonally protected piperazines | rsc.org |

| 4-Aminopyridine, N,N'-Carbonyldiimidazole | Acylation, deprotection, salt formation | High purity, 53% overall yield | researchgate.net |

Mitigation of By-Product Formation in Synthesis

A significant challenge in the synthesis of pyridinylpiperazine derivatives is the formation of unwanted by-products, which can complicate purification and reduce yields. A common issue is the formation of bis-substituted piperazine, where the pyridine moiety attaches to both nitrogen atoms of the piperazine ring.

In the synthesis of a N-(pyridin-4-yl)piperazine derivative, conducting the reaction at high temperatures (160 °C) in an autoclave led to the precipitation of a crystalline bis-substituted by-product. researchgate.net To address this, two methods were investigated to minimize its formation. researchgate.net Similarly, in the synthesis of Venetoclax, which contains a piperazine linker, the formation of a double addition product was minimized by using a large excess (8 equivalents) of unprotected piperazine during the reaction. mdpi.com This strategy favors the desired mono-substitution product by statistical probability. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technology has been successfully applied to the synthesis of pyridine and piperazine-related structures.

The Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single step under microwave irradiation at 170°C. organic-chemistry.org This one-pot procedure provides tri- or tetrasubstituted pyridines in as little as 10-20 minutes with superior yields compared to conventional heating. organic-chemistry.org The efficiency of these reactions is enhanced in polar solvents like DMSO, with yields reaching up to 98%. organic-chemistry.org

Microwave technology has also been utilized to accelerate the formation of C-N bonds, a key step in the synthesis of many piperazine derivatives. mdpi.com For instance, the synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts was achieved via a microwave-assisted SN2-type reaction between the imidazo[1,5-a]pyridine (B1214698) core and iodoethane (B44018) in acetonitrile (B52724) at 155 °C for 50 minutes. mdpi.com Furthermore, an environmentally friendly, solvent-free procedure for synthesizing 2,5-piperazinediones involves the microwave irradiation of N-Boc dipeptide esters. researchgate.net

Table 2: Examples of Microwave-Assisted Reactions in Heterocycle Synthesis

| Reaction Type | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Ethyl β-aminocrotonate, alkynones | 170°C, 10-20 min | Rapid, high-yield synthesis of substituted pyridines | organic-chemistry.org |

| SN2 Quaternization | Imidazo[1,5-a]pyridine derivative, iodoethane | Acetonitrile, 155°C, 50 min | Efficient synthesis of pyridinium (B92312) salts | mdpi.com |

| Cyclization | N-Boc dipeptide esters | Solvent-free, 600 W | Green, efficient synthesis of 2,5-piperazinediones | researchgate.net |

Base-Induced Synthesis Methods

Bases play a critical role in many synthetic routes leading to pyridinylpiperazines, often by deprotonating a reactant to form a more potent nucleophile or by facilitating the generation of reactive intermediates.

In the synthesis of various 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl) derivatives, potassium carbonate (K2CO3) is used as a base. nih.gov It facilitates the nucleophilic substitution reaction between 1-(3-nitropyridin-2-yl)piperazine (B1350711) and various 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides by neutralizing the HCl formed during the reaction, driving it to completion. nih.gov

Another strategy involves the base-induced formation of azomethine ylide intermediates from imines. nih.gov These powerful intermediates can then undergo cycloaddition reactions to form the piperazine ring structure. nih.gov The process for N-monoalkylation of piperazine can also be base-induced, where a monopiperazinium salt is reacted with an alkylating agent. google.com Using a strong base like sodium methylate is part of the workup to isolate the final N-methylpiperazine product. google.com

Derivatization Strategies and Functional Group Transformations

N-Alkylation and N-Acylation of the Piperazine Nitrogen

The secondary amine on the piperazine ring of 2-(pyridin-4-yl)piperazine is a prime site for derivatization through N-alkylation and N-acylation, allowing for the introduction of a wide array of functional groups.

N-Alkylation is commonly achieved through several methods. One approach is direct alkylation using alkyl halides. A simple procedure involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net Another important method is reductive amination, where the piperazine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new C-N bond. mdpi.comnih.gov This technique has been used to synthesize various N-alkyl piperazine derivatives, including the drug Venetoclax. mdpi.com

N-Acylation introduces an acyl group onto the piperazine nitrogen. This can be accomplished by reacting the piperazine with acylating agents such as 2-chloro-N-arylacetamides in the presence of a base. nih.gov A scalable synthesis of a related derivative employed N,N'-carbonyldiimidazole (CDI) to effect the N-acylation of 4-aminopyridine, which is a key step in building a more complex molecule incorporating the piperazine ring. researchgate.net

Table 3: Methods for N-Alkylation and N-Acylation of Piperazines

| Transformation | Reagent(s) | Method | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Direct Alkylation | researchgate.net |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | Reductive Amination | mdpi.comnih.gov |

| N-Acylation | 2-Chloro-N-arylacetamide, K2CO3 | Acyl Substitution | nih.gov |

| N-Acylation | N,N'-Carbonyldiimidazole | Acylation | researchgate.net |

Introduction of Diverse Substituents onto the Pyridine Ring

Modifying the pyridine ring itself offers another avenue for creating structural diversity. While the electron-deficient nature of the pyridine ring can make direct functionalization challenging, several modern synthetic methods have been developed to overcome this. rsc.org

Direct C-H functionalization has emerged as a powerful tool. nih.gov For example, ruthenium-catalyzed direct arylation and rhodium-catalyzed olefination have been reported for modifying pyridine rings, although these methods often require directing groups to control regioselectivity. nih.gov

A significant challenge is the functionalization at positions remote from the nitrogen atom, such as the C4 position. chemrxiv.org Traditional methods often favor substitution at the C2 position. researchgate.net However, recent advances have shown that using organosodium bases like n-butylsodium can override the directing influence of the ring nitrogen, allowing for the generation of a 4-sodiopyridine intermediate. chemrxiv.org This intermediate can then undergo transition-metal-free alkylation or be transmetalated to zinc for subsequent Negishi cross-coupling reactions, enabling the introduction of various substituents at the C4 position. chemrxiv.org Another strategy involves nucleophilic aromatic substitution (SNAr) on a pyridine ring that has been activated by electron-withdrawing groups, such as a nitro group, to facilitate the introduction of a nucleophile like piperazine. nih.gov

Functionalization for Analytical Applications (e.g., LC-MS, MALDI-MSI)

The quantitative and qualitative analysis of 2-(Pyridin-4-yl)piperazine and its analogues in various matrices is crucial for research and development. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) are powerful tools for this purpose. However, effective analysis often requires specific functionalization or sample preparation strategies to enhance sensitivity, selectivity, and ionization efficiency.

For LC-MS/MS analysis, which is widely used for quantifying drugs and metabolites in biological fluids, sample preparation is a critical first step. nih.gov A common and effective method for extracting piperazine derivatives from plasma is protein precipitation with a solvent like acetonitrile. nih.gov This is followed by separation on a reverse-phase chromatography column, such as a C18 column. The choice of mobile phase is also vital; a typical composition involves a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) with an acid modifier (e.g., formic acid) to ensure good peak shape and ionization. nih.gov Electrospray ionization (ESI) is a frequently used source for generating ions of piperazine-containing molecules for detection by the mass spectrometer. nih.gov The high sensitivity of this method allows for low limits of quantification, often in the low ng/mL range. nih.gov

| Parameter | Example Condition for Piperazine Derivative Analysis | Source |

| Extraction Method | Protein Precipitation with Acetonitrile | nih.gov |

| Chromatography Column | C18 Reverse-Phase | nih.gov |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate with 0.1% Formic Acid | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Lower Limit of Quantification | 1.0 - 10.0 ng/mL | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) enables the visualization of the spatial distribution of compounds within tissue sections, which is highly valuable in pharmaceutical research. nih.govnih.gov However, small molecules like 2-(Pyridin-4-yl)piperazine can be challenging to detect with MALDI-MSI due to low ionization efficiency and interference from matrix-related signals in the low mass range (typically below m/z 500). nih.gov

To overcome these challenges, several strategies can be employed:

On-Tissue Chemical Derivatization (OTCD): This approach involves reacting the target analyte with a derivatizing agent directly on the tissue section. This can increase the molecular mass of the analyte, shifting its signal out of the noisy low-mass region, and can also improve its ionization efficiency. nih.gov

Novel Matrices: The development and use of specialized MALDI matrices with low background interference are crucial for detecting small molecules. nih.gov A good matrix should efficiently absorb laser energy and effectively ionize the analyte while generating minimal "chemical noise". nih.gov

Advanced MALDI Techniques: Techniques such as MALDI-2, which involves a second laser for post-ionization of the initial plume of desorbed material, can significantly enhance the signal intensity for pharmaceutical compounds that ionize poorly with conventional MALDI. nih.govresearchgate.net This method has been shown to increase sensitivity by up to two orders of magnitude for some drug compounds, enabling their visualization in tissues where they were previously undetectable. nih.govresearchgate.net

| Challenge in MALDI-MSI | Mitigation Strategy | Description | Source |

| Low Ionization Efficiency | MALDI-2 Post-Ionization | A secondary laser enhances the ionization of the neutral molecules in the plume, boosting signal intensity. | nih.govresearchgate.net |

| Low Mass Interference | On-Tissue Chemical Derivatization (OTCD) | Increases the molecular weight of the analyte, shifting the product ion out of the matrix signal region. | nih.gov |

| Matrix Background Signals | Development of Novel Matrices | Use of matrices that have minimal background signals in the low mass range. | nih.gov |

Strategies for Stereoselective Synthesis of Analogues

The three-dimensional structure of piperazine-containing molecules significantly influences their biological activity. nih.gov Consequently, the development of stereoselective synthetic methods to control the configuration of substituents on the piperazine ring is of paramount importance for structure-activity relationship (SAR) studies and drug discovery. nih.gov While many existing pharmaceuticals feature substitutions only on the nitrogen atoms, functionalization of the carbon atoms of the piperazine core offers access to novel chemical space. researchgate.netnih.gov

Several key strategies have been developed for the stereoselective synthesis of substituted piperazine analogues.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine core. nih.govresearchgate.net This method ensures that the stereochemistry of the final compound is predetermined by the configuration of the starting material. nih.gov For example, enantiomerically pure 5-substituted-piperazine-2-acetic acid esters have been synthesized from chiral amino acids in a six-step sequence, providing a matrix of 24 distinct chiral 2,5-disubstituted piperazines. researchgate.net

Diastereoselective Elaboration: This strategy involves the modification of a pre-existing piperazine ring in a diastereoselective manner. One method is the metalation of an orthogonally protected 2-oxopiperazine intermediate, followed by reaction with an electrophile. This can lead to anti-3,5-disubstituted oxopiperazines, which can be subsequently reduced to the corresponding piperazines. nih.gov

Catalytic C–H Functionalization: Direct functionalization of C–H bonds on the piperazine ring is a highly efficient strategy for creating analogues. However, the presence of the second nitrogen atom in piperazine presents unique challenges compared to piperidines or pyrrolidines, often leading to side reactions like dehydrogenation. nih.gov Successful methods often employ directing groups, such as an N-(2-pyridinyl) group, to guide a transition metal catalyst (e.g., rhodium) to activate a specific α-C–H bond for reaction with reagents like terminal olefins. nih.gov

Cycloaddition Reactions: [3+2] cycloaddition reactions involving azomethine ylides are another powerful tool for constructing substituted piperazine-like structures with high stereocontrol. researchgate.net These reactions can be used to create complex polycyclic fused piperazines in a stepwise fashion. researchgate.net

| Synthetic Strategy | Key Feature | Starting Materials | Outcome | Source(s) |

| Chiral Pool Synthesis | Stereochemistry is derived from the starting material. | Natural Amino Acids | Enantiomerically pure substituted piperazines. | nih.govresearchgate.net |

| Diastereoselective Elaboration | Control of stereochemistry on an existing ring. | Orthogonally protected 2-oxopiperazines | anti-Disubstituted piperazines. | nih.gov |

| Directed C–H Functionalization | Regioselective functionalization of a C-H bond. | N-(2-pyridinyl)piperazines, Olefins | α-C-H functionalized piperazines. | nih.gov |

| Azomethine Ylide Cycloaddition | Stepwise [3+3] cycloaddition pathway. | L-proline or acenaphthenequinone | Polycyclic fused piperazines and spiroadducts. | researchgate.net |

The development of these and other novel synthetic methods is crucial for expanding the chemical diversity of piperazine scaffolds beyond simple N-substitution, thereby enabling the exploration of new and potentially more effective analogues of 2-(Pyridin-4-yl)piperazine. nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is employed to build a comprehensive profile of the molecule. Each technique probes different aspects of the molecular structure, and together they provide a detailed characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For 2-(Pyridin-4-yl)piperazine (B3213395) dihydrochloride (B599025), the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring.

Pyridine Protons: The aromatic protons on the pyridine ring would typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The dihydrochloride form causes significant deshielding, pushing these signals further downfield. Protons adjacent to the nitrogen atom are the most deshielded. The typical splitting pattern would involve two sets of doublets, characteristic of a 4-substituted pyridine ring.

Piperazine Protons: The protons on the saturated piperazine ring would resonate in the upfield region (typically δ 3.0-4.5 ppm). Due to protonation of the nitrogen atoms in the dihydrochloride salt, these signals are shifted downfield compared to the free base. The protons would likely appear as complex multiplets due to spin-spin coupling between adjacent non-equivalent methylene (B1212753) groups. The proton on the carbon atom linking the two rings (C2) would also have a distinct chemical shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridine Carbons: The carbon atoms of the pyridine ring would be found in the aromatic region (δ 120-160 ppm). The carbon atom attached to the piperazine ring (C4) and the carbons adjacent to the pyridine nitrogen would have characteristic chemical shifts.

Piperazine Carbons: The saturated carbon atoms of the piperazine ring would appear in the aliphatic region (δ 40-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Pyridin-4-yl)piperazine dihydrochloride

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine CH | ¹H | 8.0 - 9.0 | Doublet (d) |

| Piperazine CH₂ | ¹H | 3.2 - 4.5 | Multiplet (m) |

| Piperazine CH | ¹H | 3.5 - 4.8 | Multiplet (m) |

| Pyridine C (Quat.) | ¹³C | 145 - 160 | Singlet (s) |

| Pyridine CH | ¹³C | 120 - 145 | Singlet (s) |

| Piperazine CH/CH₂ | ¹³C | 40 - 60 | Singlet (s) |

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be expected to show key absorption bands corresponding to its structural components:

N-H Stretching: Broad and strong absorption bands in the region of 2700-3300 cm⁻¹ are characteristic of the N-H⁺ stretches of the protonated amine groups in the piperazine ring, typical for hydrochloride salts.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) are indicative of the C-H stretching vibrations on the pyridine ring.

Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperazine ring's methylene groups.

C=C and C=N Stretching: Vibrations associated with the pyridine ring typically appear in the 1400-1650 cm⁻¹ region.

N-H Bending: Bending vibrations for the protonated amines are expected around 1500-1600 cm⁻¹.

C-N Stretching: These vibrations for both the aromatic and aliphatic C-N bonds would be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Piperazinium N-H⁺ | Stretching | 2700 - 3300 (broad) |

| Aromatic C-H (Pyridine) | Stretching | 3050 - 3150 |

| Aliphatic C-H (Piperazine) | Stretching | 2850 - 3000 |

| Aromatic C=C / C=N (Pyridine) | Stretching | 1400 - 1650 |

| Piperazinium N-H⁺ | Bending | 1500 - 1600 |

| C-N | Stretching | 1200 - 1350 |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within the molecule. For this compound, the absorption is dominated by the pyridine ring. The spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions characteristic of aromatic heterocyclic systems. The exact position of the maximum absorbance (λmax) can be influenced by the solvent and the protonation state of the molecule.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound. For this compound, techniques like Electrospray Ionization (ESI) would typically be used. The analysis would be performed on the free base, 2-(Pyridin-4-yl)piperazine, which has a monoisotopic mass of approximately 163.11 Da. The high-resolution mass spectrum would show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to the exact mass of C₉H₁₄N₃⁺.

Table 3: Mass Spectrometry Data for 2-(Pyridin-4-yl)piperazine

| Parameter | Value |

| Molecular Formula (Base) | C₉H₁₃N₃ |

| Monoisotopic Mass (Base) | 163.11095 Da |

| Expected Ion (ESI-MS) | [M+H]⁺ |

| Expected m/z (High Res.) | 164.11823 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and crystal packing. For a compound like this compound, an XRD study would confirm the molecular connectivity and reveal the conformation of the piperazine ring, which typically adopts a chair conformation. The analysis would also detail the location of the chloride counter-ions and illustrate the network of intermolecular interactions, such as hydrogen bonds between the piperazinium N-H⁺ groups and the chloride ions, which stabilize the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₁₅Cl₂N₃) to verify the compound's empirical formula and purity.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₅Cl₂N₃)

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | 12.011 | 9 | 108.099 | 45.99 |

| Hydrogen | 1.008 | 15 | 15.120 | 6.43 |

| Chlorine | 35.453 | 2 | 70.906 | 30.17 |

| Nitrogen | 14.007 | 3 | 42.021 | 17.88 |

| Total | - | - | 235.146 | 100.00 |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique provides valuable insights into the conformational flexibility and preferred three-dimensional structures of a molecule in different environments. nih.gov For a molecule like 2-(Pyridin-4-yl)piperazine (B3213395), which contains a flexible piperazine (B1678402) ring, MD simulations can map its conformational landscape.

The piperazine ring typically exists in a chair conformation, which is the most energetically stable form as it minimizes torsional strain and steric clashes. The pyridinyl substituent can be attached to the piperazine ring in either an axial or an equatorial position. Studies on similar 2-substituted piperazines have shown that the axial conformation is often preferred. nih.gov MD simulations can quantify the energy differences between these conformers and determine the rotational barriers around the single bond connecting the pyridine (B92270) and piperazine rings, thus providing a comprehensive understanding of the molecule's dynamic behavior.

In Silico Pharmacophore Modeling and Docking Algorithms

In silico techniques such as pharmacophore modeling and molecular docking are essential in modern drug discovery for predicting how a small molecule might interact with a biological target. nih.gov These methods help to identify potential protein partners and elucidate the molecular basis of ligand binding. mdpi.com

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. chemrxiv.org A higher binding affinity, often represented by a more negative score (e.g., in kcal/mol), suggests a more stable protein-ligand complex. nih.gov

Docking studies of piperazine-containing compounds have revealed their ability to form various types of non-covalent interactions with protein targets, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govindexcopernicus.com For 2-(Pyridin-4-yl)piperazine, the nitrogen atoms of the piperazine and pyridine moieties can act as hydrogen bond acceptors, while the N-H groups of the protonated piperazine can serve as hydrogen bond donors. The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. indexcopernicus.com These interactions are crucial for achieving high binding affinity and specificity. nih.govresearchgate.net

Table 4: Illustrative Molecular Docking Results for 2-(Pyridin-4-yl)piperazine with a Hypothetical Protein Target

| Parameter | Predicted Outcome |

|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.5 |

| Key Interaction Types | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions |

| Potential Hydrogen Bond Donors | Piperazine N-H groups |

| Potential Hydrogen Bond Acceptors | Pyridine N, Piperazine N |

| Potential π-π Stacking Residues | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Potential Hydrophobic Interacting Residues | Leucine (Leu), Valine (Val), Alanine (Ala) |

Evaluation of Protonation States at Physiological pH and Their Impact on Binding

The protonation state of a molecule at physiological pH is a critical determinant of its interaction with biological targets. For compounds containing multiple basic centers, such as 2-(pyridin-4-yl)piperazine, the specific nitrogen atoms that are protonated can significantly influence binding affinity and selectivity. Computational studies are instrumental in predicting these protonation states and understanding their implications for molecular recognition.

At a physiological pH of 7.4, derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core are predicted to exist in a dynamic equilibrium between monoprotonated and diprotonated forms. Calculations suggest that these two states are present in nearly equal amounts in an aqueous solution. This equilibrium is a direct consequence of the electronic properties of the pyridine and piperazine rings.

The electron-releasing effect of the amino group in the para position of the pyridine ring has a dual impact. Firstly, it increases the electron density on the pyridine nitrogen, thereby increasing its basicity. For comparison, the pKa of 4-dimethylaminopyridine (B28879) (DMAP) is 9.2, significantly higher than that of pyridine itself (pKa = 5.2). This makes the pyridine nitrogen a likely site for protonation. Secondly, this same electron-releasing effect reduces the availability of the lone pair of electrons on the nitrogen atom at position 1 of the piperazine ring, thus decreasing its basicity. The pKa of 1,4-dimethylpiperazine, for instance, is 8.4.

Table 1: Predicted Protonation States of a 4-(Pyridin-4-yl)piperazin-1-yl Core at Physiological pH

| Protonation State | Description | Approximate Population at pH 7.4 |

| Monoprotonated | A single proton is added to one of the nitrogen atoms. | ~50% |

| Diprotonated | Protons are added to two of the nitrogen atoms. | ~50% |

Covalent Docking Studies

Covalent docking is a computational technique used to predict the binding mode of a ligand that forms a covalent bond with its target protein. This method is particularly relevant for the design of targeted covalent inhibitors, which often feature a reactive electrophilic group, or "warhead," that forms a bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the active site.

A review of the scientific literature did not yield specific covalent docking studies for the compound 2-(Pyridin-4-yl)piperazine dihydrochloride (B599025). This suggests that either this particular compound has not been extensively investigated as a covalent inhibitor, or that such studies have not been published in the available literature. For a covalent docking study to be relevant, the molecule would typically need to incorporate a reactive "warhead" capable of forming a covalent bond with the target protein. The 2-(pyridin-4-yl)piperazine moiety itself does not inherently function as a common electrophilic warhead. Therefore, dedicated covalent docking studies would only be undertaken if this scaffold were derivatized to include such a reactive group.

Structure Activity Relationship Sar Studies and Molecular Recognition

Systematic Structural Modifications and Their Biological Implications

Systematic modification of the 2-(pyridin-4-yl)piperazine (B3213395) core has been a key strategy to modulate pharmacological activity. The piperazine (B1678402) ring, with its two nitrogen atoms (N1 and N4), offers versatile points for substitution, allowing for the introduction of various functional groups to fine-tune a compound's properties. tandfonline.com

Research into derivatives of related scaffolds, such as 2-(piperazin-1-yl)quinazolin-4(3H)-one, has shown that adding hydrophobic aryl groups to the side chain of the piperazine ring is beneficial for improving activity against Toxoplasma gondii. researchgate.net In other studies focusing on antitumor activity, SAR analyses of N1-(flavon-7-yl)amidrazones incorporating N-piperazines revealed that leaving the piperazine ring unsubstituted was often better for activity against K562 leukemia cells. tandfonline.com

Further evolution of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors involved transforming a morpholine (B109124) moiety into a piperazine, which resulted in potent inhibitors. researchgate.net Subsequent modifications focused on the nitrogen atom of the piperazine moiety, demonstrating that the introduction of a phenyl group led to potent inhibitory activity. researchgate.net These examples underscore how systematic structural changes, particularly at the piperazine nitrogen, can have profound biological implications, turning a basic scaffold into a highly potent and selective agent.

Influence of Piperazine and Pyridine (B92270) Ring Substitution Patterns on Activity

The specific placement of substituents on both the piperazine and pyridine rings significantly influences biological activity. The two nitrogen atoms within the six-membered piperazine ring provide opportunities for creating derivatives with diverse pharmacological profiles. eurekaselect.comresearchgate.net

For the piperazine ring, SAR studies on GSK-3β inhibitors revealed that substituting the piperazine nitrogen with a phenyl group afforded potent activity. researchgate.net Specifically, a 4-methoxyphenyl (B3050149) analogue demonstrated the most potent inhibitory activity against GSK-3β. researchgate.net

For the pyridine ring, substitution patterns are equally critical. In the development of urease inhibitors, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized. nih.gov The presence of a nitro group at the 3-position of the pyridine ring creates a strong electrophilic center at the 2-position, facilitating the nucleophilic attack by the piperazine nitrogen. nih.gov The resulting compounds showed potent urease inhibition, with some derivatives exhibiting significantly lower IC50 values than the standard, thiourea. nih.gov General studies on pyridine derivatives have found that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity, whereas halogen atoms or other bulky groups may decrease it. nih.gov

The following table details the urease inhibition activity of various N-arylacetamide derivatives of 1-(3-nitropyridin-2-yl)piperazine, illustrating the impact of substitution. nih.gov

| Compound | Substituent (Aryl Group) | IC50 (µM) ± SEM |

|---|---|---|

| 5b | 2-methylphenyl | 2.0 ± 0.73 |

| 5c | 3-methylphenyl | 3.81 ± 1.11 |

| 5i | 2-chlorophenyl | 3.86 ± 1.29 |

| Precursor (3) | -H | 3.90 ± 1.91 |

| Thiourea (Standard) | N/A | 23.2 ± 11.0 |

Comparative Studies with Related Heterocyclic Scaffolds (e.g., Piperidine (B6355638), Pyrrolidine)

Comparing the piperazine scaffold to related heterocyclic structures like piperidine and pyrrolidine (B122466) provides critical insights into the structural requirements for specific biological activities. Studies have shown that replacing the piperazine ring with other heterocycles often leads to a significant decrease in activity. For instance, in one study, replacing a piperazine ring with a morpholine or pyrrolidine group resulted in a noticeable drop in potency. tandfonline.comnih.gov Similarly, transforming a morpholine moiety into a piperazine led to the development of more potent GSK-3β inhibitors. researchgate.net

A direct comparison between derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core and those with a piperidine core revealed significant differences in receptor affinity, particularly for the sigma-1 receptor (σ1R). nih.govacs.org Derivatives with the piperazine core showed significantly lower affinity for σ1R compared to their piperidine counterparts. nih.govacs.org This difference in inhibitory potency is attributed to changes in the protonation state of the molecules at physiological pH. nih.govacs.org While replacing the piperazine with piperidine did not significantly affect affinity for the histamine (B1213489) H3 receptor (H3R), it was a critical element for achieving dual H3/σ1 receptor activity. nih.gov

The table below compares the receptor binding affinities (Ki) of two compounds that differ only in their piperazine or piperidine core, highlighting the impact of this structural change. nih.gov

| Compound | Core Heterocycle | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|

| 4 | Piperazine | 3.17 | 1531 |

| 5 | Piperidine | 7.70 | 3.64 |

Elucidation of Key Structural Elements for Receptor Affinity and Selectivity

The affinity and selectivity of 2-(pyridin-4-yl)piperazine derivatives are dictated by several key structural elements. The piperazine ring itself is considered a privileged scaffold, in part because its two nitrogen atoms can increase water solubility and improve pharmacokinetic properties. tandfonline.comnih.gov These nitrogen atoms can act as hydrogen bond acceptors and donors, which is crucial for binding to biological targets. eurekaselect.com

For dual H3/σ1 receptor antagonists, the choice between a piperazine and a piperidine core is a critical determinant of selectivity. The piperidine ring was identified as the most influential structural element for high affinity at the σ1R while maintaining affinity for the H3R. nih.gov

The linker connecting the heterocyclic rings also plays a role. In a study of pyridine derivatives binding to sigma receptors, increasing the length of the linker between a 1-benzylpiperidine (B1218667) moiety and the pyridine ring from a single amino group to an ethylamino or propylamino group resulted in increased hσ1R affinity. nih.gov

Furthermore, specific substitutions are key. As identified in docking studies of GSK-3β inhibitors, a phenyl group on the piperazine nitrogen and a methyl group on the piperazine ring were found to be crucial for making specific cation-π and CH-π interactions with the receptor, respectively. researchgate.net

Understanding Molecular Recognition Mechanisms

Molecular recognition involves the specific interaction between a molecule and a receptor. For 2-(pyridin-4-yl)piperazine derivatives, this is governed by a combination of factors including protonation state, hydrogen bonding, and other non-covalent interactions.

The difference in σ1R affinity between piperazine and piperidine analogues is closely linked to their protonation states at physiological pH. nih.govacs.org The piperazine derivative (compound 4) exists in nearly equal amounts of monoprotonated and diprotonated forms, whereas the piperidine analogue (compound 5) is found almost exclusively in the monoprotonated form. nih.govacs.org This difference in charge distribution significantly impacts how the ligand fits into the receptor's binding pocket.

Molecular docking studies have provided further insight into these interactions. For GSK-3β inhibitors, the phenyl group on the piperazine nitrogen was found to make a cation-π interaction, while a methyl group on the piperazine ring engaged in a CH-π interaction with the receptor. researchgate.net The formation of amidines, which can arise from the nucleophilic addition of amines like piperazine to nitriles, is another chemical interaction that can be mediated by the compound's core structure, highlighting the reactivity of the amine groups. rsc.org These specific interactions are fundamental to the molecular recognition process that underlies the biological activity of this class of compounds.

The Chemical Scaffold 2-(Pyridin-4-yl)piperazine Dihydrochloride (B599025): A Privileged Structure in Preclinical Drug Discovery

The heterocyclic compound 2-(Pyridin-4-yl)piperazine dihydrochloride has emerged as a significant scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of biologically active molecules. Its unique structural features, combining the aromaticity of the pyridine ring with the conformational flexibility of the piperazine moiety, have positioned it as a privileged structure in the design of ligands targeting various physiological pathways. This article explores the multifaceted applications of the 2-(pyridin-4-yl)piperazine scaffold in preclinical research and drug discovery, focusing on its role in ligand design and its interactions with a variety of biological targets.

Future Research Directions and Translational Potential

Design of Novel Analogues with Enhanced Selectivity and Efficacy

A primary focus of future research is the rational design and synthesis of novel analogues of 2-(Pyridin-4-yl)piperazine (B3213395) to improve target selectivity and therapeutic efficacy. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets. mdpi.com

Key strategies for analogue design include:

Modification of the Piperazine (B1678402) Ring: Altering substituents on the piperazine nitrogen atoms can significantly impact biological activity. For instance, in a series of norfloxacin (B1679917) hybrids, attaching a thiazolidinedione substituent to the piperazin-4-yl moiety was explored to introduce a new binding mode to DNA gyrase and inhibit biofilm formation. nih.govmdpi.com The inherent flexibility of the piperazine ring allows it to act as a versatile scaffold, enabling the creation of potent bioactive molecules. researchgate.net

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups onto the pyridine ring can modulate the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity. Studies on pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. mdpi.com

Hybrid Molecule Synthesis: Combining the pyridinylpiperazine core with other pharmacologically active moieties is a promising approach to develop multi-target-directed ligands (MTDLs). researchgate.net For example, novel hybrids of naftodipil-based arylpiperazines have been synthesized and shown significant cytotoxic activities against prostate cancer cell lines. nih.gov Similarly, creating hybrids of vindoline (B23647) and piperazine has produced conjugates with significant antiproliferative effects against a wide range of human tumor cell lines. mdpi.com

Quantitative structure-activity relationship (QSAR) studies are instrumental in identifying the key molecular features responsible for the desired biological activity. nih.gov For example, QSAR modeling of piperazine derivatives as mTORC1 inhibitors helped identify electronic, topological, and physicochemical parameters that guide the design of more potent anticancer agents. mdpi.com By understanding these relationships, chemists can rationally design next-generation compounds with improved pharmacological profiles.

| Analogue Class | Design Strategy | Target/Application | Key Findings | Reference |

|---|---|---|---|---|

| Thiazolylhydrazine-piperazine derivatives | Hybridization of thiazolylhydrazine and piperazine scaffolds | MAO-A Inhibition (Neurological Disorders) | Resulted in compounds with more potent MAO-A inhibition than reference inhibitors moclobemide (B1677376) and clorgiline. | nih.gov |

| Norfloxacin-thiazolidinedione hybrids | Attachment of thiazolidinedione to the piperazine moiety of norfloxacin | Antibacterial (DNA gyrase inhibition) | Showed promising activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains. | nih.govmdpi.com |

| Vindoline–piperazine conjugates | Coupling N-substituted piperazine pharmacophores to the vindoline monomer | Anticancer | Derivatives showed low micromolar growth inhibition against a majority of 60 human tumor cell lines. | mdpi.com |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives | Diversification of a pyridinylpiperazine core with N-arylacetamide moieties | Urease Inhibition (H. pylori infection) | Identified potent urease inhibitors with IC50 values significantly lower than the standard, thiourea. | nih.gov |

Integration with Advanced Screening and Characterization Technologies

The discovery and optimization of novel 2-(Pyridin-4-yl)piperazine analogues can be significantly accelerated by integrating advanced screening and characterization technologies. High-throughput screening (HTS) and in silico computational methods are at the forefront of this technological integration.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" with activity against a specific biological target. nih.gov For instance, a sulfonyl piperazine inhibitor of LpxH, an essential enzyme in many Gram-negative pathogens, was initially identified through an HTS phenotypic screen, leading to the development of potent antibiotic candidates. acs.org Developing robust HTS methods is crucial for efficiently screening diverse chemical libraries to find novel pyridinylpiperazine-based inhibitors for various targets. nih.gov

In Silico Screening and Molecular Modeling: Computational techniques play a pivotal role in modern drug discovery by predicting the interaction between a ligand and its target protein, thereby reducing the time and cost associated with laboratory experiments.

Virtual Screening (VS): This method involves computationally screening large compound libraries against a target's three-dimensional structure. It helps prioritize molecules for synthesis and biological testing. researchgate.net Fragment-based drug discovery (FBDD) is a related approach where small molecular fragments are screened, and promising hits are then grown or linked to create more potent leads. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, providing insights into the binding mode and affinity. niscpr.res.innih.gov Docking studies have been successfully used to understand the biological properties of piperazine derivatives targeting DNA gyrase, DPP-IV, and various cancer-related proteins. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.govscispace.com These models can predict the activity of unsynthesized compounds, guiding the design of more potent analogues. mdpi.comresearchgate.net

ADME/T Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify molecules with favorable pharmacokinetic profiles early in the discovery process. nih.govnih.gov

These computational approaches provide a roadmap for the rational design of more potent and selective therapeutic agents based on the 2-(Pyridin-4-yl)piperazine scaffold. nih.gov

Exploration of New Therapeutic Areas and Biological Targets

The versatile nature of the pyridinylpiperazine scaffold opens up possibilities for its application in a wide range of therapeutic areas beyond its established uses. Future research will likely focus on exploring novel biological targets and disease indications.

Neurodegenerative Diseases: The piperazine moiety is a common feature in drugs targeting the central nervous system. nih.gov Analogues are being investigated for conditions like Alzheimer's and Parkinson's diseases.

Alzheimer's Disease (AD): Multi-target-directed ligands based on piperazine have been developed to simultaneously address both amyloid and tau pathology, showing promise in preserving memory in animal models. researchgate.netnih.gov Pyrazoline derivatives, which can be hybridized with piperazine, are also being explored as inhibitors of acetylcholinesterase (AChE), beta-amyloid (Aβ) plaques, and monoamine oxidase B (MAO-B). nih.gov

Parkinson's Disease (PD): The inhibition of MAO-B and Catechol-O-Methyltransferase (COMT) are key strategies in PD treatment, and piperazine-containing compounds are being investigated for this purpose. nih.gov

Other CNS Disorders: The drug Amdiglurax, a (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone, is under development for major depressive disorder (MDD) and post-traumatic stress disorder (PTSD), highlighting the potential of this scaffold in treating psychiatric conditions by stimulating hippocampal neurogenesis. wikipedia.org

Oncology: Arylpiperazine derivatives have emerged as a significant class of compounds in cancer research due to their ability to interact with multiple molecular targets involved in cancer progression. nih.govnih.gov

They have shown anti-proliferative activity in various tumor cell lines, including prostate, breast, and colon cancer. nih.govnih.govresearchgate.net

Specific targets include protein kinases like VEGFR-2 and glutaminase (B10826351) 1 (GLS1), which are crucial for tumor growth and metabolism. nih.govresearchgate.net

Researchers are also designing piperazine derivatives to overcome multidrug resistance by inhibiting proteins like P-glycoprotein. scispace.com

Infectious Diseases: The pyridinylpiperazine scaffold is being explored for new antimicrobial and antiviral applications.

Antibacterial: Novel piperazine analogues are being designed to target essential bacterial enzymes like LpxH in Gram-negative bacteria and DNA gyrase, with the aim of overcoming existing antibiotic resistance. mdpi.comacs.org

Antiviral: Modifications to the piperazine ring of compounds like nucleozin (B1677030) are being studied to develop new agents against the influenza virus. researchgate.net

Other Infections: Pyridine-based compounds have demonstrated broad potential against various pathogens, and incorporating the piperazine moiety could lead to new treatments for a range of infectious diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(pyridin-4-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?

- The compound is typically synthesized via coupling reactions between pyridine derivatives and piperazine. A common method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents, with trifluoroacetic acid (TFA) as an activator . Cyclization of precursors, such as hydrazine derivatives, may also be employed under controlled pH and temperature to optimize yield .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- High-performance liquid chromatography (HPLC) is essential for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the pyridine-piperazine linkage. Mass spectrometry (MS) and elemental analysis validate molecular weight and chloride content, especially for dihydrochloride salts .

Q. How do environmental factors (pH, temperature) affect the stability of this compound during storage?

- Stability is pH-dependent; acidic conditions (pH 4–6) prevent degradation of the dihydrochloride salt. Storage at room temperature in airtight, desiccated containers is recommended to avoid hydrolysis or oxidation. Long-term stability studies should include periodic HPLC analysis to monitor decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory bioactivity data in receptor-binding studies?

- Discrepancies in receptor affinity (e.g., serotonin or dopamine receptors) may arise from differences in assay conditions (e.g., buffer composition, cell lines). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate results. Computational docking studies can also predict binding modes and guide mutagenesis experiments to identify critical residues .

Q. How can computational tools optimize the synthesis of 2-(pyridin-4-yl)piperazine derivatives for targeted drug discovery?

- Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) can predict feasible reaction pathways and intermediates. Machine learning models trained on existing reaction databases help identify optimal catalysts, solvents, and temperatures. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error in reaction design .

Q. What methodologies address conflicting data on the compound’s selectivity toward kinase enzymes?

- Kinase profiling using broad-panel screening (e.g., Eurofins KinaseProfiler) can clarify off-target effects. Structural analogs with modified substituents (e.g., methyl or fluorine groups) should be synthesized and tested to establish structure-activity relationships (SAR). Co-crystallization studies with kinases provide atomic-level insights into binding interactions .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary parameters like reagent stoichiometry and reaction time .

- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate findings across multiple labs .

- Safety and Handling : Follow guidelines from safety data sheets (SDS), including PPE (gloves, goggles) and spill management (neutralization with sodium bicarbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.